
2,5,8,11,14,17-Hexaoxahentriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,8,11,14,17-Hexaoxahentriacontane is an organic compound with the molecular formula C25H52O6. It is a polyether, which means it contains multiple ether groups (-O-) within its structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17-Hexaoxahentriacontane typically involves the stepwise addition of ethylene oxide to a suitable initiator, such as a hydroxyl group-containing compound. The reaction is usually carried out under controlled conditions, including temperature and pressure, to ensure the desired product is obtained. Catalysts such as potassium hydroxide or sodium hydroxide are often used to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, ensures that the compound meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,5,8,11,14,17-Hexaoxahentriacontane can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The ether groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used. These reactions are usually performed under anhydrous conditions to prevent side reactions.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes, ketones, or carboxylic acids, while reduction reactions can produce alcohols or alkanes. Substitution reactions can lead to the formation of new ether derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2,5,8,11,14,17-Hexaoxahentriacontane has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study the interactions between polyethers and biological molecules.
Industry: In industrial applications, this compound is used as a surfactant, emulsifier, and stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of 2,5,8,11,14,17-Hexaoxahentriacontane involves its interaction with molecular targets through its ether groups. These interactions can lead to changes in the physical and chemical properties of the target molecules. The compound can form hydrogen bonds, van der Waals forces, and other non-covalent interactions with various substrates, influencing their behavior and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5,8,11,14,17-Hexaoxaicosan-20-oic acid: This compound has a similar polyether structure but with different functional groups and chain length.
2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-yl methacrylate: Another polyether compound with additional ether groups and a methacrylate functional group.
Uniqueness
2,5,8,11,14,17-Hexaoxahentriacontane is unique due to its specific chain length and arrangement of ether groups. This structure imparts distinct physical and chemical properties, making it suitable for a wide range of applications. Its ability to form stable complexes with various molecules sets it apart from other similar compounds .
Eigenschaften
| 113790-80-0 | |
Molekularformel |
C25H52O6 |
Molekulargewicht |
448.7 g/mol |
IUPAC-Name |
1-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]tetradecane |
InChI |
InChI=1S/C25H52O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-27-18-19-29-22-23-31-25-24-30-21-20-28-17-16-26-2/h3-25H2,1-2H3 |
InChI-Schlüssel |
GWOYBBMLWDVWTR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOCCOCCOCCOCCOCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


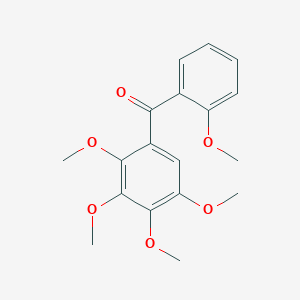
![2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde](/img/structure/B14312156.png)
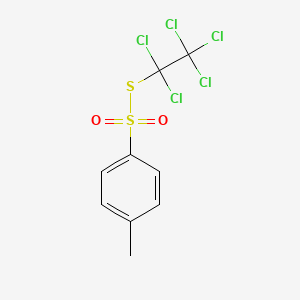
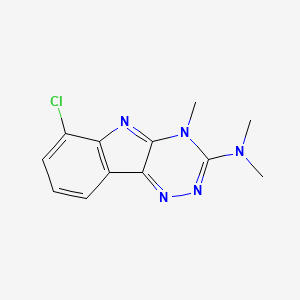

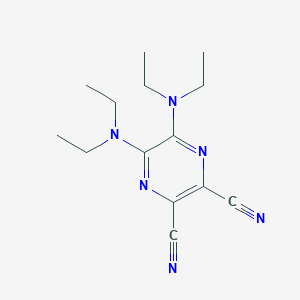
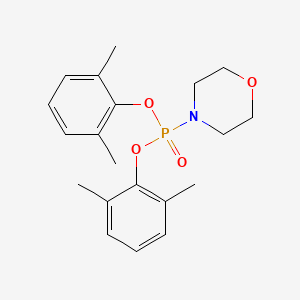
![Benzene, [(1-phenylbutoxy)methyl]-](/img/structure/B14312227.png)

